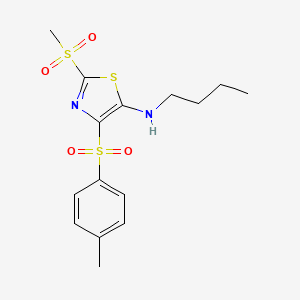
5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step chemical reactions, employing techniques like condensation, cyclodehydration, and ring transformation. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a compound with structural similarities, was synthesized via the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine (Wu et al., 2006). These methodologies highlight the reactive versatility of pyrazole derivatives and the role of trifluoromethyl groups in enhancing their reactivity and introducing fluorescence properties.
Molecular Structure Analysis
The molecular and crystal structure of pyrazolone derivatives provides insight into the tautomeric forms and hydrogen bonding patterns, crucial for understanding the chemical behavior of these compounds. X-ray diffraction methods have revealed that molecules like 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one link through intermolecular hydrogen bonds to form structured networks, highlighting the significance of hydrogen bonding in the stabilization of these compounds' structure (Kimura & Okabayashi, 1984).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives, showcasing the versatility of pyrazole compounds in synthesizing heterocyclic structures with possible antitumor activities (Hafez et al., 2013).
Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationship Studies
5-Amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol and its derivatives have been extensively studied in the context of chemical synthesis and structure-activity relationship (SAR) investigations. These studies aim to understand the relationship between the molecular structure of these compounds and their pharmacological or biological activity. For instance, Kees et al. (1996) described the synthesis and SAR studies of (trifluoromethyl)pyrazoles and -pyrazolones, identifying them as potent antihyperglycemic agents in mice. The study explored various tautomeric forms and provided insights into the chemical characteristics that contribute to their antihyperglycemic activity, distinguishing them from other glucose absorption inhibitors like phlorizin (Kees et al., 1996).
Pharmacological Characterization
The pharmacological properties of these compounds have been evaluated in different contexts. For example, Wise et al. (1986) discovered that certain (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones had an antipsychotic-like profile in behavioral tests predictive of antipsychotic efficacy. This was particularly notable as these compounds did not bind to dopamine receptors, suggesting a nondopaminergic mechanism of action (Wise et al., 1986).
Antidepressant and Anticonvulsant Activities
Pyrazole derivatives have been synthesized and evaluated for their potential antidepressant and anticonvulsant activities. Abdel-Aziz et al. (2009) synthesized substituted carboxylic acid hydrazides that exhibited marked antidepressant activity, comparable to established medications like imipramine, and showed significant protection against clonic seizures, indicating their potential as therapeutic agents for depression and convulsive disorders (Abdel‐Aziz et al., 2009).
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory properties of pyrazole derivatives have also been a focus of research. For instance, Sauzem et al. (2008) reported the synthesis and evaluation of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles as novel agents with promising analgesic and anti-inflammatory properties, highlighting their potential in pain treatment and the development of new drugs (Sauzem et al., 2008).
properties
IUPAC Name |
3-amino-2-(2,4,5-trifluorophenyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-4-1-6(12)7(2-5(4)11)15-8(13)3-9(16)14-15/h1-3H,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNHYUBGGFLOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N2C(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol | |
CAS RN |
1411726-28-7 |
Source


|
| Record name | 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)


